molecular formula C17H26N2O2 B14376169 N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide CAS No. 90279-50-8

N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide

Cat. No.: B14376169
CAS No.: 90279-50-8
M. Wt: 290.4 g/mol
InChI Key: POWPJKHOGPCCLD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide is a chemical compound that features a methoxyphenyl group and a piperidine ring connected by a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide typically involves the reaction of 4-methoxyphenylacetic acid with piperidine and a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-5-(piperidin-1-YL)pentylamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-5-(piperidin-1-YL)butanamide
  • N-(4-Methoxyphenyl)-5-(piperidin-1-YL)hexanamide
  • N-(4-Methoxyphenyl)-5-(pyrrolidin-1-YL)pentanamide

Uniqueness

N-(4-Methoxyphenyl)-5-(piperidin-1-YL)pentanamide is unique due to its specific structure, which combines a methoxyphenyl group with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

90279-50-8

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C17H26N2O2/c1-21-16-10-8-15(9-11-16)18-17(20)7-3-6-14-19-12-4-2-5-13-19/h8-11H,2-7,12-14H2,1H3,(H,18,20)

InChI Key

POWPJKHOGPCCLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2

Origin of Product

United States

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